molecular formula C15H20N2O2 B3284601 tert-butyl tryptophanate CAS No. 788814-10-8

tert-butyl tryptophanate

Cat. No.: B3284601
CAS No.: 788814-10-8
M. Wt: 260.33 g/mol
InChI Key: BCIXAFNTAKZNCN-UHFFFAOYSA-N
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Description

Evolution of Tryptophan Protecting Group Strategies in Organic Synthesis

The indole (B1671886) nucleus of tryptophan is susceptible to oxidation and electrophilic attack, particularly under the acidic conditions often employed in peptide synthesis. peptide.com This reactivity can lead to undesired side reactions, significantly reducing the yield and purity of the target peptide. peptide.com Early synthetic efforts often proceeded without indole protection, but the resulting complications spurred the development of various protecting groups for the indole nitrogen (Nin).

One of the early and widely used strategies involved formylation (Nin-formyl). nih.gov While it offered protection against tert-butylation during the acidolytic cleavage of tert-butyloxycarbonyl (Boc) groups, the Nin-formyl group itself presented challenges, including instability under various conditions and potential reduction of the indole ring during hydrogenation. nih.gov

The advent of the Boc group for Nα-protection brought its own set of challenges. The tert-butyl cation generated during Boc deprotection can alkylate the indole ring of unprotected tryptophan. peptide.comorgsyn.org This led to the exploration of more robust Nin-protecting groups. The use of the Boc group to protect the indole nitrogen itself [Nin-Boc] proved to be an effective strategy to prevent side reactions. peptide.comresearchgate.net This "double Boc" protection, with one Boc group on the α-amino group and another on the indole nitrogen, is a common tactic in modern solid-phase peptide synthesis (SPPS). Other groups, such as the 2,2,2-trichloroethoxycarbonyl (Troc) and the cyclohexyloxycarbonyl (Hoc) groups, have also been developed to shield the indole from unwanted reactions. researchgate.net

Historical Overview of Alkyl Esterification in Amino Acid Chemistry

Parallel to the development of side-chain protection, the protection of the C-terminal carboxylic acid of amino acids has been a critical aspect of peptide synthesis. Esterification is the most common strategy, and among the various ester types, alkyl esters have played a prominent role. The choice of ester is crucial, as it must be stable throughout the peptide chain elongation process yet readily cleavable at the final stage without damaging the newly formed peptide.

The use of tert-butyl esters as protecting groups for carboxylic acids gained traction due to their unique cleavage mechanism. wikipedia.orgresearchgate.net Unlike many other esters that are cleaved by nucleophilic attack, tert-butyl esters are readily removed under acidic conditions via a mechanism involving the formation of a stable tert-butyl cation. wikipedia.orgresearchgate.net This acid lability provides an orthogonal protection strategy when combined with base-labile Nα-protecting groups like the 9-fluorenylmethyloxycarbonyl (Fmoc) group. wikipedia.org

The preparation of amino acid tert-butyl esters can be achieved through several methods. A common approach involves the reaction of the Nα-protected amino acid with tert-butanol (B103910) in the presence of a catalyst. wiley-vch.de Another method utilizes the reaction of silver salts of Nα-protected amino acids with tert-butyl iodide. wiley-vch.de The development of these methods has made a wide range of amino acid tert-butyl esters, including tert-butyl tryptophanate, readily accessible for use in peptide synthesis.

Emergence of this compound in Modern Synthetic Methodologies

The convergence of the need for C-terminal protection and the challenges of tryptophan's reactive side chain led to the strategic importance of this compound. By protecting the carboxylic acid as a tert-butyl ester, chemists could effectively incorporate tryptophan into peptide chains while mitigating the risk of side reactions at the C-terminus. The use of L-tryptophan tert-butyl ester allows for the selective deprotection of the Nα-amino group for subsequent coupling reactions.

The hydrochloride salt of L-tryptophan tert-butyl ester is a commonly used form of this compound, offering improved stability and handling characteristics. chemimpex.com Its utility is particularly evident in solid-phase peptide synthesis (SPPS), where the tert-butyl ester remains intact during the repetitive cycles of Nα-Fmoc group removal with a mild base. researchgate.net The final cleavage of the peptide from the resin and the removal of the tert-butyl ester and other acid-labile side-chain protecting groups are typically accomplished in a single step using a strong acid cocktail. peptide.com

Furthermore, the availability of derivatives like Nin-Boc-L-tryptophan tert-butyl ester provides a fully protected building block that addresses both the C-terminal and side-chain reactivity of tryptophan. chemimpex.comnetascientific.com This compound is a testament to the evolution of protecting group strategies, enabling the synthesis of complex tryptophan-containing peptides with high fidelity. chemimpex.com The strategic use of this compound and its derivatives continues to be a key element in the synthesis of bioactive peptides and other complex molecules. nih.govnih.gov

Physicochemical Properties of L-Tryptophan tert-butyl ester hydrochloride

PropertyValueReference
CAS Number 16874-09-2 chemimpex.com
Molecular Formula C₁₅H₂₀N₂O₂·HCl chemimpex.com
Molecular Weight 296.79 g/mol chemimpex.com
Appearance White powder chemimpex.com
Chiral Purity ≥ 99% (TLC) chemimpex.com
Optical Rotation [α]²⁴D = +18 ± 2° (c=1 in MeOH) chemimpex.com
Storage Temperature 0 - 8 °C chemimpex.com

Detailed Research Findings

Recent research continues to highlight the utility of this compound and its derivatives in various synthetic contexts. For instance, in the development of novel tryptophan analogues as potential antitumor agents, N-Boc-L-tryptophan is a key starting material, which can then be esterified. nih.gov The synthesis of N1-fluoroalkyltryptophan analogues, investigated as potential substrates for indoleamine 2,3-dioxygenase, also commences with the protection of Boc-L-tryptophan as a tert-butyl ester, underscoring the foundational role of this protecting group strategy in medicinal chemistry research. nih.gov

In the field of peptide chemistry, the incorporation of tryptophan residues remains a critical consideration. Studies on the synthesis of ghrelin analogues utilize Fmoc-Trp(Boc)-OH, where the tert-butyloxycarbonyl group protects the indole side chain, in solid-phase peptide synthesis. nih.gov This demonstrates the continued reliance on tert-butyl-based protection for managing tryptophan's reactivity during the assembly of complex peptides. The synthesis of L-[3-¹³C]Tryptophan has also been achieved through a multi-step process where an intermediate is protected with a tert-butoxycarbonyl group, showcasing the versatility of this protecting group in isotopic labeling studies. ingentaconnect.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)12(16)8-10-9-17-13-7-5-4-6-11(10)13/h4-7,9,12,17H,8,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCIXAFNTAKZNCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CNC2=CC=CC=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Preparative Strategies

Direct Esterification Approaches for Tert-Butyl Tryptophanate

Direct esterification involves the one-step reaction of tryptophan with a tert-butylating agent. While conceptually straightforward, these methods must overcome challenges related to the low reactivity of the sterically hindered tert-butanol (B103910) and potential side reactions involving the amino group and the indole (B1671886) nucleus of tryptophan.

Acid catalysis is a common strategy to facilitate the esterification of carboxylic acids. In the synthesis of this compound, a strong acid catalyst protonates the carboxyl group of tryptophan, enhancing its electrophilicity and enabling attack by the weakly nucleophilic tert-butanol.

Common methods often employ tert-butyl acetate (B1210297) as both the solvent and the tert-butyl source, which can be more efficient than using tert-butanol directly. The use of strong acids like perchloric acid (HClO₄) has been reported for the direct formation of tert-butyl esters of free amino acids. thieme-connect.com However, perchloric acid is a potentially hazardous reagent, prompting investigations into safer and more efficient alternatives. thieme-connect.com

A notable development is the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a powerful acid catalyst for this transformation. Research has shown that treating free amino acids, including tryptophan, with Tf₂NH in tert-butyl acetate can directly afford the corresponding tert-butyl esters in high yields and with rapid reaction times. thieme-connect.com This approach is advantageous as it helps to increase the solubility of the amino acid in the organic medium by forming a salt, which also serves as the active catalyst for the tert-butylation reaction. thieme-connect.com

Table 1: Comparison of Acid Catalysts for Direct tert-Butylation of Amino Acids

Catalyst Reagent/Solvent Conditions Outcome Reference
Perchloric Acid (HClO₄) tert-Butyl Acetate Standard conditions Often used but potentially hazardous; yields and rates may be suboptimal. thieme-connect.com
Sulfuric Acid (H₂SO₄) Isobutene Bubbling isobutene gas through a solution of the carboxylic acid. A common method for tert-butyl ester formation. thieme-connect.com
Bis(trifluoromethanesulfonyl)imide (Tf₂NH) tert-Butyl Acetate 1.1 equivalents of catalyst. Fast reaction, good yields, and improved solubility of the amino acid. thieme-connect.com

This table provides an interactive comparison of different acid catalysts used in the direct synthesis of tert-butyl amino acid esters.

Optimization of these methods involves adjusting the catalyst loading, temperature, and reaction time to maximize the yield while minimizing side reactions, such as the tert-butylation of the indole ring, which can occur under strongly acidic conditions. nih.govnih.gov

Alcoholysis, the direct reaction with an alcohol, for preparing tert-butyl esters requires overcoming the steric hindrance of the tert-butyl group and the equilibrium limitations of the esterification reaction. One approach involves using an excess of boron trifluoride diethyl etherate in conjunction with anhydrous magnesium sulfate to promote the reaction between an N-protected amino acid and tert-butanol. researchgate.net

Another general method for the esterification of amino acids that can be adapted for this purpose involves the use of p-toluenesulfonyl chloride in the corresponding alcohol. sci-hub.se In this procedure, a mixture of the amino acid p-toluenesulfonate salt and p-toluenesulfonyl chloride in tert-butanol would be heated. The p-toluenesulfonic acid salt increases the solubility of the amino acid and protects the amino group from reacting with the sulfonyl chloride. sci-hub.se This method is reported to be rapid, often reaching completion within a few hours, and provides the ester as its p-toluenesulfonate salt in excellent yields. sci-hub.se

Stereoselective Synthesis of Enantiopure this compound

Preserving the stereochemical integrity of the α-carbon is critical, as typically only the L-enantiomer of tryptophan is biologically active and useful in peptide synthesis. Most synthetic routes start with enantiopure L-tryptophan and aim to maintain this stereochemistry throughout the reaction sequence.

Chemical methods for esterification, particularly those conducted under mild conditions, generally proceed with retention of configuration. For example, the esterification of N-protected tryptophan avoids harsh bases or excessively high temperatures that could lead to racemization. sci-hub.se

For advanced stereoselective control, biocatalytic methods offer a powerful alternative. Enzymes, such as lipases and proteases, operate under mild conditions and exhibit exquisite stereoselectivity. While direct enzymatic synthesis of this compound is not widely documented, related processes demonstrate the principle. For instance, Candida antarctica lipase A (CAL-A) has been used for the kinetic resolution of a racemic 3-amino-4-(3-indolyl)butanenitrile intermediate, a key step in the chemoenzymatic preparation of the enantiomers of β-tryptophan ethyl ester. researchgate.net Similarly, tryptophan synthase (TrpS) and its engineered variants are used to catalyze the synthesis of tryptophan and its analogs from serine and indole with high stereoselectivity, demonstrating the potential of enzymes in creating enantiopure tryptophan derivatives. nih.gov These biocatalytic approaches could potentially be adapted for the stereoselective synthesis or resolution of this compound.

Table 2: List of Mentioned Chemical Compounds

Compound Name Molecular Formula
This compound C₁₅H₂₀N₂O₂
L-Tryptophan C₁₁H₁₂N₂O₂
tert-Butanol C₄H₁₀O
Perchloric Acid HClO₄
tert-Butyl Acetate C₆H₁₂O₂
Bis(trifluoromethanesulfonyl)imide C₂HF₆NO₄S₂
Boron Trifluoride Diethyl Etherate C₄H₁₀BF₃O
p-Toluenesulfonyl Chloride C₇H₇ClO₂S
p-Toluenesulfonic Acid C₇H₈O₃S
N-tert-Butoxycarbonyl-L-tryptophan (N-Boc-L-tryptophan) C₁₆H₂₀N₂O₄
9-Fluorenylmethyloxycarbonyl (Fmoc) chloride C₁₅H₁₁ClO₂
L-2-Amino Adipic Acid C₆H₁₁NO₄
Serine C₃H₇NO₃
Indole C₈H₇N

Chiral Resolution Techniques Applied to Racemic Mixtures

When a synthetic method produces a racemic mixture (an equal mix of both enantiomers) of this compound, chiral resolution is necessary to isolate the desired single enantiomer. This separation is critical as the biological activity of chiral molecules often resides in only one of its enantiomeric forms. wikipedia.org

One common industrial method involves crystallization of diastereomeric salts . wikipedia.org This process entails reacting the racemic tryptophanate with a chiral resolving agent, such as an enantiomerically pure acid like tartaric acid or mandelic acid. libretexts.org This reaction creates a mixture of two diastereomeric salts (e.g., (R)-tryptophanate-(+)-tartrate and (S)-tryptophanate-(+)-tartrate). Unlike enantiomers, diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization. wikipedia.orglibretexts.org Once separated, the desired enantiomer of this compound is recovered by removing the resolving agent.

Another powerful technique is chiral column chromatography . This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer. As the racemic mixture passes through the chromatography column, one enantiomer will have a stronger interaction with the CSP and thus move more slowly, while the other enantiomer will interact more weakly and pass through more quickly, allowing for their separation. Glycopeptides like Vancomycin have been used as chiral selectors to resolve aromatic amino acids, demonstrating the feasibility of this approach for tryptophan derivatives. mdpi.com

Advanced membrane-based resolution techniques have also been explored for the parent compound, tryptophan. Ultrafiltration using a chiral selector, such as bovine serum albumin (BSA) in the solution, can achieve enantiomeric enrichment. The chiral selector preferentially binds to one enantiomer, and when the solution is passed through a membrane, the unbound enantiomer is separated. nih.gov

Interactive Table of Chiral Resolution Techniques
TechniquePrincipleTypical Application for Tryptophan Derivatives
Diastereomeric Salt CrystallizationConversion to diastereomers with different solubilities using a chiral resolving agent. libretexts.orgLarge-scale industrial separation.
Chiral ChromatographyDifferential interaction with a chiral stationary phase (CSP).Analytical and preparative scale separation.
Membrane UltrafiltrationSeparation based on size after one enantiomer is bound to a larger chiral selector molecule. nih.govEmerging technique for enantiomeric enrichment.

Asymmetric Synthesis Leveraging Chiral Auxiliaries or Catalysts

To avoid the inherent 50% loss of material in chiral resolution, asymmetric synthesis is often the preferred strategy. This approach creates the desired enantiomer directly by using a chiral influence during the reaction. A key method involves the use of a chiral auxiliary , a temporary chiral group that directs the stereochemical outcome of a reaction.

A well-established method for the asymmetric synthesis of amino acids and their derivatives is the Schöllkopf chiral auxiliary system. nih.govacs.org In this approach, a chiral bis-lactim ether derived from a simple amino acid like valine serves as a chiral template. Alkylation of this template with a suitable indole-containing electrophile, followed by hydrolysis, yields the desired tryptophan derivative with high enantiomeric purity. This strategy has been successfully adopted for synthesizing various unnatural tryptophan analogues. nih.govacs.orgresearchgate.net

Another strategy involves the diastereoselective alkylation of a chiral glycine (B1666218) equivalent. This method provides a robust and scalable route to optically active tryptophan derivatives, which can then be esterified to the tert-butyl ester. researchgate.net These methods build the chiral center with the correct configuration from the outset, making them highly efficient.

Interactive Table of Asymmetric Synthesis Strategies
StrategyDescriptionKey Advantage
Schöllkopf Chiral AuxiliaryUses a chiral bis-lactim ether to direct alkylation, creating the desired amino acid stereocenter. acs.orgHigh diastereoselectivity and predictable stereochemical outcome.
Chiral Glycine EquivalentsA chiral molecule that reacts as a glycine anion synthon, allowing for diastereoselective alkylation. researchgate.netVersatility in creating a wide range of α-amino acids.
Catalytic Asymmetric SynthesisUses a chiral catalyst to control the stereochemistry of the reaction, often a hydrogenation or alkylation step.High efficiency as only a small amount of the chiral material is needed.

Advanced Synthetic Techniques

Modern synthetic chemistry focuses on improving reaction efficiency, reducing waste, and simplifying procedures. These principles are evident in advanced techniques applied to the synthesis of tryptophan derivatives.

Microwave-Assisted Synthesis of Tryptophan Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. irjet.net By using microwave irradiation, reaction times can be drastically reduced from hours to minutes. chim.it This technique has been successfully applied to various reactions involving the indole core, such as acylation and arylation. chim.it For the synthesis of this compound, microwave heating could be employed to speed up the esterification step, potentially leading to higher yields and reduced formation of side products by minimizing the exposure time to high temperatures. irjet.netmdpi.com

One-Pot Methodologies for Enhanced Efficiency

One-pot syntheses combine multiple reaction steps into a single procedure without isolating intermediates. This approach enhances efficiency by saving time, reducing solvent waste, and minimizing material loss. A notable example is the one-pot synthesis of 1-alkyl-tryptophan derivatives where both the protection of the carboxyl group (esterification) and the alkylation of the indole nitrogen are performed in a single step. nih.gov Starting from N-Boc-L-tryptophan, treatment with a base and an alkylating agent in a solvent like DMSO can achieve both transformations simultaneously. nih.gov A similar one-pot strategy could be envisioned for this compound, where N-protection and subsequent esterification are performed sequentially in the same reaction vessel.

Application of Dehydrating Agents in Ester Formation

The formation of a tert-butyl ester from a carboxylic acid and tert-butanol is challenging under standard Fischer esterification conditions due to the alcohol's steric hindrance and propensity to eliminate to isobutene. organic-chemistry.org Therefore, the reaction requires activation of the carboxylic acid, which is often achieved using a coupling reagent that acts as a dehydrating agent.

The Steglich esterification is a classic method that utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalyst, 4-dimethylaminopyridine (DMAP). organic-chemistry.orgorganic-chemistry.org The DCC activates the carboxylic acid group of N-protected tryptophan by forming a highly reactive O-acylisourea intermediate. The tert-butanol then attacks this intermediate, forming the ester and the dicyclohexylurea (DCU) byproduct. organic-chemistry.org The role of DCC is to facilitate the removal of a molecule of water, thus acting as a powerful dehydrating agent. This method is particularly effective for creating sterically hindered esters like tert-butyl esters at room temperature. organic-chemistry.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles can be applied to the synthesis of this compound in several ways:

Atom Economy : Asymmetric synthesis is inherently greener than chiral resolution because it avoids discarding 50% of the starting material.

Safer Solvents : Research into peptide synthesis has identified greener solvent alternatives to commonly used ones like DMF and dichloromethane (B109758). Propylene carbonate, for example, has been shown to be an effective and less toxic replacement in both solution- and solid-phase peptide synthesis. researchgate.net

Catalysis : The use of catalysts (e.g., DMAP in the Steglich esterification or in asymmetric catalytic methods) is superior to stoichiometric reagents, as smaller quantities are needed and waste is minimized.

Energy Efficiency : Microwave-assisted synthesis can significantly reduce energy consumption by shortening reaction times. advancedchemtech.com

Reducing Derivatives : One-pot methodologies that minimize the number of protection and deprotection steps align with the green chemistry principle of reducing derivatization, which saves reagents and reduces waste. researchgate.net

By integrating these advanced techniques and principles, the synthesis of this compound can be achieved with greater efficiency, higher purity, and a reduced environmental footprint.

Chemical Reactivity and Transformation Pathways

Reactions at the Ester Moiety

The tert-butyl ester group of tert-butyl tryptophanate is a sterically hindered ester that influences its reactivity. While generally stable, it can undergo several important transformations under specific conditions.

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. For this compound, this reaction is typically catalyzed by acids or bases, or mediated by enzymes.

Acid-Catalyzed Transesterification: In the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and a large excess of another alcohol (e.g., methanol (B129727) or ethanol), the tert-butyl group can be exchanged for the corresponding alkyl group. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of the new alcohol and elimination of tert-butanol (B103910).

Base-Catalyzed Transesterification: While less common for sterically hindered esters, base-catalyzed transesterification can be achieved using strong bases like sodium alkoxides. The reaction is reversible, and driving the equilibrium towards the desired product often requires the removal of one of the products.

Enzymatic Transesterification: Lipases and proteases can catalyze the transesterification of amino acid esters in organic solvents. These reactions are often highly selective and occur under mild conditions. For instance, proteases like subtilisin have been shown to be effective in the hydrolysis and transesterification of C-terminal tert-butyl esters of peptides bachem.com.

Catalyst TypeTypical ReagentsConditionsOutcome
AcidH₂SO₄, p-TsOH, in excess alcohol (e.g., MeOH)HeatingExchange of tert-butyl group with the new alkyl group
BaseNaOMe, NaOEt in corresponding alcoholAnhydrous conditionsFormation of the new ester
EnzymaticLipase, SubtilisinOrganic solvent, specific pH and temperatureSelective transesterification

Hydrolysis Mechanisms and Kinetics under Controlled Conditions

The hydrolysis of the tert-butyl ester to the corresponding carboxylic acid is a critical reaction, particularly in the context of deprotection in peptide synthesis. The rate of hydrolysis is highly dependent on the pH of the medium.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of tert-butyl esters proceeds via an AAL1 mechanism. This involves the protonation of the carbonyl oxygen, followed by the rate-determining unimolecular cleavage of the alkyl-oxygen bond to form a stable tert-butyl carbocation and the carboxylic acid acsgcipr.orgacs.org. This carbocation is then quenched by water or other nucleophiles present. The reaction is typically carried out using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) acs.org.

Base-Catalyzed Hydrolysis: Tert-butyl esters are notably resistant to base-catalyzed hydrolysis (saponification) due to the steric hindrance of the bulky tert-butyl group, which impedes the nucleophilic attack of the hydroxide (B78521) ion on the carbonyl carbon. However, under forcing conditions (e.g., high temperatures), slow hydrolysis can occur nih.gov.

Neutral Hydrolysis: At neutral pH, the hydrolysis of tert-butyl esters is generally very slow.

The kinetics of hydrolysis can be significantly influenced by pH. Below is a representative table illustrating the pH-dependence of the hydrolysis rate for a similar ester, which demonstrates the general trend expected for this compound.

pHConditionRelative Rate of HydrolysisPredominant Mechanism
< 2Strongly AcidicFastAAL1
4-6Weakly Acidic to NeutralVery SlowMinimal reaction
> 12Strongly BasicSlow (compared to unhindered esters)BAC2

This table provides a qualitative representation of hydrolysis kinetics based on general principles of ester hydrolysis.

Amidation and Peptide Coupling Reactions

The direct conversion of the tert-butyl ester of tryptophanate to an amide can be achieved through various methods. This transformation is fundamental in peptide synthesis when this compound serves as the N-terminal residue in a coupling reaction.

Direct amidation of N-protected this compound with an amine can be challenging due to the low reactivity of the ester. However, methods have been developed to facilitate this transformation. One approach involves the in situ conversion of the tert-butyl ester to a more reactive species, such as an acid chloride, which then readily reacts with an amine to form the amide bond youtube.com.

In the context of peptide synthesis, when an N-protected this compound is to be coupled with another amino acid or peptide (the amine component), standard peptide coupling reagents are employed. These reagents activate the carboxylic acid of the incoming amino acid, which then reacts with the free amino group of the C-terminal protected tryptophan residue.

Reactions at the Alpha-Amino Group

The alpha-amino group of this compound is a primary nucleophile and is the site of reactions crucial for peptide chain elongation. Its reactivity is typically modulated through the use of protecting groups.

Protection and Deprotection Chemistries (e.g., Boc, Fmoc)

To prevent unwanted side reactions during peptide synthesis, the alpha-amino group is temporarily protected. The two most common protecting groups used are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups.

Boc Protection and Deprotection: The Boc group is introduced by reacting this compound with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. The Boc group is stable to basic conditions but is readily removed by treatment with strong acids, such as trifluoroacetic acid (TFA) google.commdpi.com. A common deprotection cocktail is 50% TFA in dichloromethane (B109758) (DCM) google.com. During Boc deprotection, the generated tert-butyl cation can be a source of side reactions, particularly the alkylation of the electron-rich indole (B1671886) ring of tryptophan nih.govcore.ac.uk. To prevent this, scavengers like triisopropylsilane (B1312306) (TIS) or water are often added to the deprotection solution peptide.compeptide.com.

Fmoc Protection and Deprotection: The Fmoc group is attached using Fmoc-chloride or Fmoc-succinimidyl carbonate. In contrast to the Boc group, the Fmoc group is stable to acidic conditions but is cleaved by treatment with a mild base, typically a solution of 20% piperidine (B6355638) in N,N-dimethylformamide (DMF) creative-peptides.comwikipedia.org. The deprotection occurs via a β-elimination mechanism creative-peptides.com. This orthogonality to the acid-labile Boc and tert-butyl ester protecting groups is a cornerstone of modern solid-phase peptide synthesis (SPPS) mdpi.com.

Protecting GroupProtection ReagentDeprotection ConditionsCommon Side Reactions for Tryptophan
Boc (Boc)₂OStrong acid (e.g., 50% TFA in DCM)Indole ring tert-butylation nih.govcore.ac.uk
Fmoc Fmoc-Cl, Fmoc-OSuMild base (e.g., 20% piperidine in DMF)Potential for aspartimide formation in adjacent residues

Formation of Amide Bonds in Peptide Elongation

In peptide synthesis, the formation of an amide (peptide) bond involves the coupling of the free carboxyl group of an incoming N-protected amino acid with the free alpha-amino group of the resin-bound amino acid, in this case, this compound (after deprotection). This reaction is facilitated by coupling reagents that activate the carboxylic acid.

Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. Uronium/aminium-based reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also widely used for their high efficiency and low rates of racemization acsgcipr.org.

The general procedure involves the deprotection of the alpha-amino group of this compound, followed by the addition of the N-protected amino acid and the coupling reagent in a suitable solvent like DMF. The reaction proceeds via the formation of a highly reactive activated ester of the incoming amino acid, which is then rapidly attacked by the nucleophilic amino group of the tryptophanate to form the peptide bond acs.org.

Reactivity of the Indole Moiety

The indole moiety of this compound is an electron-rich aromatic system, making it susceptible to a variety of chemical transformations. Its reactivity is governed by the bicyclic structure containing a pyrrole (B145914) ring fused to a benzene (B151609) ring. The delocalization of the nitrogen lone pair into the ring system enhances the electron density, particularly at the C3 position, but also allows for functionalization at other positions under specific conditions.

Electrophilic Aromatic Substitution Reactions on the Indole Ring

The indole nucleus is significantly more reactive towards electrophiles than benzene. pearson.com Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for indoles. Due to the electronic properties of the indole ring, substitution predominantly occurs at the C3-position, which is the most nucleophilic site. researchgate.netic.ac.uk If the C3 position is blocked, substitution may occur at the C2 or N1 positions. researchgate.net

A notable example of electrophilic substitution is the tert-butylation of the tryptophan indole ring. This reaction can occur as a side reaction during the acidolytic cleavage of tert-butyloxycarbonyl (Boc) protecting groups, where the released tert-butyl cation acts as the electrophile. researchgate.netnih.gov Studies on free tryptophan under these conditions have shown that multiple tert-butyl groups can be incorporated into the indole ring, leading to products such as 2,5,7-tri-tert-butyltryptophan. nih.gov The rate and specificity of this tert-butylation are highly dependent on the cleaving reagents used and the chemical environment of the tryptophan residue. researchgate.net

Computational studies on the complexation of a tert-butyl cation with 3-ethylindole (as a surrogate for tryptophan) show that equilibrium π complexes can form at various positions, including C4 and C7, with significant binding energies, further illustrating the indole ring's affinity for electrophiles. acs.orgresearchgate.net

Regioselective Functionalization of the Indole Nucleus (e.g., C7-derivatization)

While the C3 position is the most kinetically favored site for electrophilic attack, selective functionalization at other positions, particularly on the benzene portion of the indole core, is synthetically valuable for creating diverse tryptophan derivatives. Selective C7 functionalization has proven to be particularly challenging but crucial for accessing certain biologically active molecules. acs.org

A powerful and versatile strategy has been developed for the C7-selective functionalization of N-protected tryptophan esters, which is directly applicable to this compound. This method involves a two-step, single-pot sequence of C2/C7-diboronation followed by a selective C2-protodeboronation. acs.orgnih.gov This approach provides efficient access to C7-boroindoles, which are key intermediates for further derivatization. acs.orgnih.gov

The direct and selective introduction of a boronate ester at the C7 position of N-Boc-tryptophan esters has been achieved through an iridium-catalyzed C-H borylation process. acs.orgnih.govresearchgate.net The strategy leverages the higher nucleophilicity of the C2 position in 3-substituted indoles. acs.orgnih.gov

The process begins with an iridium-catalyzed diboronation that targets both the C2 and C7 positions of the indole ring. acs.orgnih.gov This reaction is typically carried out using a catalyst system such as ([Ir(cod)OMe]_2) and 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbpy) with a boron source like pinacolborane (HBpin) or bis(pinacolato)diboron (B136004) (). acs.orgacs.org Following the diboronation, a selective protodeboronation at the more reactive C2 position is performed. This step can be achieved using acids like trifluoroacetic acid (TFA) or with a palladium catalyst. acs.orgnih.govnih.gov The result is the desired C7-boronated tryptophan derivative, which can be produced on a gram scale. acs.org

EntrySubstrateBorylation ConditionsProtodeboronation ConditionsProductYieldReference
1N-Boc-L-tryptophan methyl ester([Ir(cod)OMe]_2), dtbpy, HBpin, THF, 60 °CPd(OAc)₂, AcOH, 30 °CN-Boc-7-boro-L-tryptophan methyl ester84% acs.orgnih.gov
2N-Boc-L-tryptophan methyl ester([Ir(cod)OMe]_2), dtbpy, , THF, 60 °CBi(OAc)₃, AcOH, 50 °CN-Boc-7-boro-L-tryptophan methyl ester47% acs.org

This table summarizes conditions for the C7-boronation of N-Boc-tryptophan methyl ester, a close analog of this compound.

While direct C7-alkenylation and C7-amidation methods are not extensively detailed for this compound itself, the C7-boronated intermediates described above are versatile precursors for these transformations. The C7-boroindole functionality is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

By reacting the C7-boronated tryptophan derivative with vinyl halides or vinyl triflates in the presence of a palladium catalyst and a base, C7-alkenylated tryptophanates can be synthesized. Similarly, coupling with appropriate nitrogen-containing partners can lead to C7-amidated products, although this transformation is less common via direct coupling with the boronate ester. More typically, the boronate would first be converted to a C7-halo or C7-amino group, which can then be further functionalized to an amide. The synthesis of C7-halo, C7-hydroxy, and C7-aryl tryptophan derivatives from the C7-boronate has been demonstrated, highlighting the synthetic utility of this intermediate for accessing a wide range of C7-substituted analogs. acs.orgnih.gov

Alkylation: Direct C7-alkylation of the tryptophan indole ring can be achieved through enzymatic methods. For instance, the enzyme 7-dimethylallyl tryptophan synthase (7-DMATS) catalyzes the regioselective Friedel–Crafts alkylation (specifically, a prenylation) of tryptophan-containing cyclic dipeptides at the C7 position using dimethylallyl diphosphate (B83284) (DMAPP) as the alkyl source. nih.gov This biocatalytic approach demonstrates a highly specific method for introducing an alkyl group at the C7 position. nih.gov

Chemical alkylation at C7 is more challenging due to the competing reactivity of other ring positions. However, the tert-butylation that can occur during the acid-mediated deprotection of Boc groups represents a form of C-alkylation that has been observed at the C7 position, alongside the C2 and C5 positions. researchgate.netnih.gov

Maleimidation: The introduction of a maleimide (B117702) group at the C7 position of tryptophan creates a valuable derivative for bioconjugation via Michael addition with thiol-containing molecules like cysteine. A method for the late-stage maleimidation of peptides at the C7 position of tryptophan has been developed. researchgate.net This process allows for the creation of "clickable" peptides. The C7-maleimidated tryptophan can then readily react with biomolecules containing sulfhydryl groups under mild conditions, forming a stable thioether linkage. researchgate.net This highlights a sophisticated functionalization pathway for tryptophan derivatives, enabling their use in constructing complex peptide-biomolecule conjugates. researchgate.net

Oxidation Reactions Involving the Indole Core

The indole ring of tryptophan is susceptible to oxidation, which can be a significant chemical degradation pathway for tryptophan-containing peptides and proteins. nih.gov The oxidation can be induced by various reactive oxygen species (ROS) or chemical oxidizing agents. nih.govresearchgate.net

Tert-butylhydroperoxide (TBHP) has been used as a chemical stressor to study the oxidation of tryptophan residues. nih.gov Studies on recombinant IgG1 antibodies have shown that solvent-accessible tryptophan residues are susceptible to oxidation by TBHP. nih.gov This oxidation can lead to the formation of various products, including kynurenine (B1673888) and N-formylkynurenine. The susceptibility to oxidation is highly dependent on the residue's solvent accessibility and local chemical environment. nih.gov For instance, a specific solvent-accessible tryptophan residue (Trp-32) in the complementarity-determining region (CDR) of an antibody was identified as being particularly prone to oxidation under both real-time storage and TBHP-induced stress conditions. nih.gov

Side Reactions During Protecting Group Cleavage (e.g., tert-butylation of indole)

Radical Chemistry of Tryptophan Derivativessigmaaldrich.com

The indole side chain of tryptophan is redox-active and can participate in electron transfer reactions, leading to the formation of radical species. acs.org These tryptophan radicals are important intermediates in various biological processes and can also be generated and studied in the gas phase using mass spectrometry techniques. niu.edunih.gov

Formation and Characterization of Tryptophan-Based Radical Cations (π and N-indolyl radicals)sigmaaldrich.com

Tryptophan can form two primary types of radical cations: a π-radical cation, where the unpaired electron is delocalized over the indole ring system, and an N-indolyl radical, where the radical is localized on the indole nitrogen following deprotonation. niu.edu

Formation:

π-Radical Cations: These can be formed through one-electron oxidation. acs.org In the gas phase, one method involves the dissociation of a ternary metal complex, such as [CuII(terpy)(Trp)]·2+, via electron transfer. niu.edu Another method is the photoejection of an electron from the indole ring upon UV excitation, which can be followed by proton transfer to yield a neutral radical. nih.govescholarship.orgacs.org

N-indolyl Radicals: These radicals are typically formed through the homolytic cleavage of a bond to the indole nitrogen. A common laboratory method is the gas-phase fragmentation of N-nitrosylated tryptophan, which involves the loss of a nitric oxide (NO) group. niu.edu

Characterization: These transient species are characterized using a variety of spectroscopic and spectrometric techniques:

Mass Spectrometry (MS): Used to generate and study the fragmentation of radical cations in the gas phase, providing insights into their structure and stability. niu.edunih.gov

Resonance Raman (RR) Spectroscopy: Provides detailed vibrational information about the radical species, allowing for the characterization of the tryptophan cation radical's structure. acs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: A key technique for detecting and characterizing species with unpaired electrons, such as the tryptophan radical. nih.gov

Reactivity and Fragmentation Patterns of Radical Speciessigmaaldrich.com

The reactivity and fragmentation pathways of tryptophan radicals depend on their specific structure (π vs. N-indolyl). niu.edu

Reactivity: Gas-phase ion-molecule reactions have shown that the π-radical cation is generally more reactive than the N-indolyl radical. niu.edu This increased reactivity is attributed to the presence of the positive charge near the radical site in the π-radical cation. For example, the π-radical cation reacts with propanethiol, whereas the N-indolyl radical does not show reactivity. niu.edu

Fragmentation Patterns: Collision-induced dissociation (CID) is used to study the fragmentation of these radicals.

N-indolyl Radical Cation: The fragmentation of the tryptophan N-indolyl radical cation (m/z 204) has been investigated in detail. nih.gov A major fragment ion is observed at m/z 131, which can further lose a hydrogen atom to produce an ion at m/z 130. nih.govresearchgate.net Studies with deuterated tryptophan suggest that significant hydrogen atom scrambling occurs during this fragmentation process. nih.gov

α-Peptidyl Radicals: Radicals can also be formed on the α-carbon of the peptide backbone. When generated adjacent to a tryptophan residue (for example, from a nitrosated precursor), these α-peptidyl radicals can be selectively dissociated with UV light (e.g., 266 nm). This leads to a highly predictable cleavage of the peptide bond N-terminal to the radical site, a technique known as Radical-Initiated Photodissociation (RIPD). acs.org

Radical TypeFormation Method (Gas Phase)Key Fragmentation ProductRelative ReactivityReference
π-Radical CationElectron transfer from metal complex(Varies)Higher niu.edu
N-indolyl RadicalHomolytic cleavage of N-NO bondm/z 131Lower niu.edunih.gov

Applications in Advanced Organic Synthesis

Chiral Building Block in Asymmetric Synthesis

The inherent chirality of tryptophan makes its derivatives, including tert-butyl tryptophanate, valuable starting materials or intermediates in asymmetric synthesis. The stereocenter at the α-carbon is maintained throughout synthetic transformations, allowing for the construction of enantiomerically pure target molecules.

While this compound itself is not typically the primary source of chirality in a multi-step asymmetric synthesis, it often serves as a key intermediate that carries the chiral information from the starting L- or D-tryptophan. For example, in the synthesis of isotopically labeled L-tryptophan, the final product is often converted to its N-Boc protected tert-butyl ester to facilitate further transformations or for analytical purposes ingentaconnect.com. The tert-butyl ester group can be advantageous due to its stability under various reaction conditions and its clean removal under acidic conditions. Asymmetric syntheses of complex tryptophan analogs often utilize chiral auxiliaries, such as the Schöllkopf reagent, to establish the stereochemistry, followed by the introduction of the indole (B1671886) moiety nih.govacs.orgresearchgate.net. The resulting amino acid is then often protected as a tert-butyl ester for subsequent steps.

In the synthesis of complex molecules with multiple stereogenic centers, derivatives of this compound can be utilized as chiral synthons. The indole nucleus can be further functionalized, and the amino and carboxyl groups can be manipulated to build up molecular complexity. Diastereoselective reactions are often employed to create new stereocenters in a controlled manner relative to the existing stereocenter of the tryptophan backbone. For instance, the diastereoselective alkylation of a chiral glycine (B1666218) equivalent, followed by reaction with an indole-containing electrophile, is a common strategy to produce tryptophan derivatives with high optical purity ingentaconnect.com. The resulting product, which can be a this compound derivative, then contains multiple, well-defined stereogenic centers. The tert-butyl ester group, in this context, serves as a robust protecting group that does not interfere with the stereochemistry-defining reactions.

Synthesis of Scaffolds for Spatially Directed Libraries

In the field of combinatorial chemistry and drug discovery, the generation of spatially directed libraries is paramount for exploring the three-dimensional space of biological targets. These libraries require molecular scaffolds that can be systematically functionalized to project substituents into diverse vectors. While direct examples detailing the use of this compound for this specific purpose are not extensively documented, the principles of peptide synthesis and scaffold design underscore its potential utility.

Protected amino acids, such as N-Boc-L-tryptophan, are fundamental components in the construction of peptide and peptidomimetic libraries. chemimpex.comadvancedchemtech.com The bulky tert-butyl group of the Boc protector not only shields the amine from unwanted reactions but also imposes significant steric constraints that can influence the conformation of a growing peptide chain or a synthetic scaffold. This conformational influence is a key element in designing libraries with spatial diversity. By incorporating N-Boc-tryptophan into a core structure, chemists can leverage the rigid and planar indole side chain in conjunction with the steric bulk of the protecting group to create a defined three-dimensional framework, which is essential for spatially directed libraries.

Precursor for Heterocyclic Compounds and Analogues

Tryptophan derivatives are highly valued precursors for the synthesis of a vast array of natural and synthetic heterocyclic compounds, particularly indole alkaloids and β-carbolines. The use of tert-butyl protected tryptophan, such as its methyl or tert-butyl ester, is instrumental in these transformations, most notably in the Pictet-Spengler reaction. nih.govrsc.org

The Pictet-Spengler reaction is a powerful acid-catalyzed condensation between a β-arylethylamine (like tryptophan or its derivatives) and a carbonyl compound (an aldehyde or ketone), leading to the formation of a tetrahydro-β-carboline ring system. rsc.orggoogle.com This framework is the core of many biologically active alkaloids. nih.gov The reaction proceeds through the formation of an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution with the electron-rich indole ring.

The use of L-tryptophan methyl ester in Pictet-Spengler reactions has been shown to proceed efficiently, sometimes even without acid catalysis, due to the high electrophilicity of the generated imine. rsc.org For instance, the reaction between D-tryptophan esters and piperonal (B3395001) is a key step in the synthesis of Tadalafil, where the stereochemistry of the final product is controlled by the chiral center of the tryptophan precursor. google.com Similarly, various 1-substituted β-carboline derivatives can be synthesized by coupling 5-hydroxy-L-tryptophan with different phenylglyoxals. utm.my The tert-butyl protecting groups on the amine or carboxylate are crucial for preventing side reactions and ensuring the desired regioselectivity and stereoselectivity during the cyclization process. chemimpex.comrsc.org

Table 1: Examples of Pictet-Spengler Reactions with Tryptophan Derivatives
Tryptophan DerivativeCarbonyl CompoundProductReference
D-Tryptophan EstersPiperonalcis-β-Carboline (Tadalafil precursor) google.com
L-Tryptophan Methyl EsterFormaldehydeTetrahydro-β-carboline nih.gov
5-Hydroxy-L-tryptophanSubstituted Phenylglyoxals1-Substituted β-Carbolines utm.my
TryptophanamideMethyl 4-formyl-2,2-bis(phenylthio)butyrateTetrahydro-β-carboline rsc.org

Synthesis of Modified Amino Acids and Derivatives

This compound is a key starting material for creating novel, non-proteinogenic amino acids with modified properties. The tert-butyl group, often as a Boc protector on the indole nitrogen (Nin-Boc) or the alpha-amino group (Nα-Boc), is essential for directing reactions to specific positions on the tryptophan molecule. rsc.org

The synthesis of tryptophan analogues with substitutions on the benzene (B151609) portion of the indole ring (Ring-A) provides access to building blocks with altered electronic and steric properties, which are valuable in peptide and combinatorial chemistry. thieme-connect.comchim.it A highly effective method for creating these analogues is the Fischer indole synthesis, which involves the reaction of a substituted phenylhydrazine (B124118) with a ketone or aldehyde. chemistryviews.orgtaylorandfrancis.com

A facile, two-step synthesis for novel ring-A double-substituted tryptophan building blocks has been developed. thieme-connect.comresearchgate.net This approach utilizes the Fischer indole reaction between appropriately substituted 2,3- or 2,4-disubstituted phenylhydrazines and a chiral, N,N-diprotected L-glutamic acid γ-aldehyde. thieme-connect.comresearchgate.net The use of an N,N-di-Boc protected aldehyde precursor ensures that the chirality of the final amino acid is maintained. researchgate.net This method avoids tedious multi-step syntheses or problematic separation of isomers, providing optically active tryptophan analogues that are suitably protected (with Boc or Fmoc groups) for solid-phase peptide synthesis. thieme-connect.comresearchgate.net

Table 2: Synthesis of Ring-A Disubstituted Tryptophan Esters via Fischer Indole Synthesis researchgate.net
Phenylhydrazine Substituents (R1, R2)Aldehyde PrecursorYield (%) of Tryptophan Analog
R1=Me, R2=HN,N-di-Boc-L-glutamic acid γ-aldehyde t-butyl ester46
R1=OMe, R2=HN,N-di-Boc-L-glutamic acid γ-aldehyde t-butyl ester36
R1=H, R2=MeN,N-di-Boc-L-glutamic acid γ-aldehyde t-butyl ester29
R1=Me, R2=MeN,N-di-Boc-L-glutamic acid γ-aldehyde methyl ester38
R1=OMe, R2=MeN,N-di-Boc-L-glutamic acid γ-aldehyde methyl ester35

Acetal (B89532) formation is a common strategy in organic synthesis for protecting carbonyl groups or, in some cases, for creating unique structural motifs. ymerdigital.comorganic-chemistry.org In the context of tryptophan chemistry, acetals can be involved in two primary ways: as derivatives of the tryptophan molecule itself or as protected carbonyl reactants used in tryptophan synthesis.

Research has shown that the indole nitrogen of tryptophan derivatives can react with aldehydes and alcohols to form N-acyl-N,O-acetals. For example, a multicomponent reaction between L-tryptophan, 2-oxobutanoic acid, and 1-butanol (B46404) can yield butyl (2,2-dibutoxybutanoyl)-L-tryptophanate, an acetal-containing compound. dntb.gov.ua The formation of such N,O-acetals represents a direct modification of the tryptophan structure to include a geminal-diether-like functionality. researchgate.net

Furthermore, acetals are crucial as protected forms of the aldehyde precursors used in reactions like the Pictet-Spengler cyclization. Protecting the aldehyde as an acetal prevents unwanted side reactions under various conditions and allows for its controlled release when needed for the cyclization step. This strategy is fundamental when working with complex molecules where multiple reactive sites must be differentiated. ymerdigital.com

Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including tert-butylated tryptophan derivatives. nih.govomicsonline.orgweebly.com It provides unparalleled insight into the chemical environment of individual atoms, allowing for the comprehensive determination of molecular structure.

Proton (¹H) NMR spectroscopy is particularly effective for monitoring the progress of the tert-butylation reaction of tryptophan. The introduction of a tert-butyl group results in a highly characteristic signal in the ¹H NMR spectrum. This signal appears as a sharp, intense singlet, typically in the upfield region of the spectrum (around 1.3-1.5 ppm), corresponding to the nine equivalent protons of the tert-butyl group. nih.govnih.gov

The high intensity of this signal, representing nine protons, makes it easily distinguishable from other signals in the spectrum, even at low concentrations. nih.govnih.gov Researchers can monitor the disappearance of the starting material's signals (e.g., the carboxylic acid proton) and the concurrent appearance and integration of the tert-butyl singlet to track the reaction's progression and confirm the successful installation of the protecting group. The structural elucidation of various tert-butylated tryptophan products has been successfully achieved using NMR spectroscopy. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for a Tert-Butyl Tryptophan Derivative

This table is interactive. Click on the headers to sort the data.

Proton Type Representative Chemical Shift (δ, ppm) Multiplicity Key Feature
Tert-butyl (9H) ~1.4 Singlet (s) Intense, sharp signal confirming tert-butylation
Indole (B1671886) NH (1H) ~8.1 Singlet (s) Characteristic downfield proton of the indole ring
Aromatic CH (5H) ~7.0 - 7.6 Multiplets (m) Signals corresponding to the indole ring protons
α-CH (1H) ~4.5 Multiplet (m) Proton adjacent to the amino and carbonyl groups

While ¹H NMR confirms the presence of functional groups, two-dimensional (2D) NMR techniques are essential for assembling the complete molecular puzzle, establishing atomic connectivity, and determining stereochemistry. longdom.org

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. longdom.org In tert-butyl tryptophanate, COSY spectra would show cross-peaks connecting the α-CH proton to the β-CH₂ protons, confirming the tryptophan backbone's integrity.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the ¹³C signals based on the more easily assigned ¹H spectrum. For instance, the signal for the α-carbon would show a correlation to the α-proton.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings (typically 2-4 bonds) between protons and carbons. This is invaluable for confirming the connectivity between different parts of the molecule. For example, an HMBC experiment could show a correlation from the tert-butyl protons to the ester carbonyl carbon, unequivocally confirming the ester linkage.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. wordpress.com NOESY is critical for determining the relative stereochemistry and conformation of the molecule. For instance, NOEs between the tert-butyl group protons and specific protons on the tryptophan scaffold can help define the molecule's three-dimensional shape in solution. nih.gov

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the unambiguous determination of a compound's molecular formula. By comparing the experimentally measured exact mass with the calculated masses of potential formulas, HRMS can differentiate between compounds with the same nominal mass but different elemental compositions. This is a critical step in confirming the identity of newly synthesized this compound.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected and then fragmented to produce product ions. nih.gov The resulting fragmentation pattern is a characteristic fingerprint of the molecule, providing valuable structural information.

For this compound, a common fragmentation pathway involves the loss of the tert-butyl group as a stable tert-butyl carbocation or the neutral molecule isobutylene (B52900). The fragmentation of the tryptophan side chain itself, particularly the cleavage of the N-Cα bond, is also a characteristic process observed in tryptophan-derived metabolites. nih.govresearchgate.net Analyzing these specific losses and resulting fragments helps to confirm the structure of the parent molecule.

Table 2: Common Fragmentation Pathways for Tryptophan Derivatives in MS/MS

This table is interactive. Click on the headers to sort the data.

Precursor Ion Feature Fragmentation Process Common Neutral Loss / Fragment Ion Structural Information Gained
Tert-butyl ester Cleavage of ester group Loss of isobutylene (56 Da) Confirms presence of tert-butyl ester
Tryptophan side chain N-Cα bond dissociation Formation of spiro[cyclopropane-indolium] ion Characteristic of tryptophan backbone fragmentation nih.govresearchgate.net
Tryptophan backbone Loss of H₂O Loss of 18 Da Indicates presence of a carboxylic acid (in unesterified precursor) libretexts.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.govresearchgate.net It is widely used to analyze complex mixtures, assess the purity of compounds, and confirm their identity.

In the context of this compound, an LC-MS method would first separate the target compound from any unreacted starting materials, byproducts, or impurities. The eluent from the chromatography column is then introduced into the mass spectrometer, which provides a mass spectrum for the separated compound. This allows for the simultaneous confirmation of the compound's retention time and its molecular weight, providing a high degree of confidence in its identity and purity. nih.govnih.govfrontiersin.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Forms

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, amino acid derivatives like this compound are often not sufficiently volatile for direct GC-MS analysis. Therefore, derivatization is a crucial step to increase their volatility. The primary targets for derivatization on this compound are the primary amine (-NH2) and the indole amine (-NH-) groups.

Silylation is a common derivatization technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) or a tert-butyldimethylsilyl (TBDMS) group. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently employed. The resulting silylated derivatives are more volatile and less polar, making them amenable to GC separation and subsequent MS analysis.

The mass spectrum of the derivatized this compound will exhibit characteristic fragmentation patterns. A common fragmentation for TBDMS derivatives is the loss of a tert-butyl group (a mass loss of 57 amu), which can be a useful diagnostic peak in identifying the compound. acs.org The mass spectrometer identifies the derivatized compound based on its mass-to-charge ratio (m/z) and fragmentation pattern, providing both qualitative and quantitative information. While TBDMS derivatives are more stable than TMS derivatives, their higher molecular weights can lead to longer elution times during GC analysis. sigmaaldrich.com

Table 1: Derivatization of this compound for GC-MS Analysis

Derivatization Method Reagent Resulting Derivative Key Characteristics

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are indispensable for the purification and analysis of this compound, ensuring its isolation from reaction mixtures and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) for Purification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the premier method for the purification and purity assessment of this compound. Due to the presence of the aromatic indole ring, the compound is UV-active, allowing for sensitive detection using a UV detector, typically at wavelengths around 280 nm.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. In RP-HPLC, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase. For this compound, a typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid modifier such as trifluoroacetic acid (TFA) to improve peak shape and resolution. The gradient elution, where the proportion of the organic solvent is gradually increased, is generally employed to ensure efficient separation of the product from starting materials and byproducts.

The purity of the collected fractions can be assessed by re-injecting a small aliquot into the HPLC system and observing a single, sharp peak at the expected retention time. The integration of the peak area provides a quantitative measure of purity.

Table 2: Typical HPLC Conditions for the Analysis of Tryptophan Derivatives

Parameter Condition Purpose
Column Reversed-phase C18 Separation based on hydrophobicity.
Mobile Phase Water/Acetonitrile or Water/Methanol with 0.1% TFA Elution of the compound from the column.
Detection UV at 280 nm Detection of the aromatic indole ring.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring the progress of the synthesis of this compound. researchgate.net The reaction is monitored by spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) alongside the starting material (tryptophan).

The choice of the mobile phase (eluent) is critical for achieving good separation. A mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol) is commonly used. The polarity of the eluent is adjusted to achieve a retention factor (Rf) for the product that is typically between 0.3 and 0.5.

Tryptophan, being a zwitterionic amino acid, is highly polar and will have a very low Rf value, remaining close to the baseline. In contrast, the product, this compound, is significantly less polar due to the esterification of the carboxylic acid and will travel further up the plate, resulting in a higher Rf value. The disappearance of the tryptophan spot and the appearance of a new, higher Rf spot indicate the progression of the reaction. The spots can be visualized under UV light (due to the indole ring) or by staining with a suitable reagent like ninhydrin, which reacts with the primary amine to produce a colored spot.

Table 3: TLC Monitoring of this compound Synthesis

Compound Expected Rf Value Visualization Method
Tryptophan (Starting Material) Low (e.g., < 0.2) UV light, Ninhydrin stain

Other Spectroscopic and Crystallographic Methods

Further structural characterization of this compound is achieved through various spectroscopic and crystallographic techniques.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features. researchgate.net

The presence of the N-H bonds of the primary amine and the indole ring would be indicated by stretching vibrations in the region of 3300-3500 cm⁻¹. nih.gov A strong absorption band around 1730-1740 cm⁻¹ is characteristic of the C=O stretching vibration of the ester group, which is a key indicator of the successful esterification of the carboxylic acid. The C-O stretching vibration of the ester would appear in the 1150-1250 cm⁻¹ region. Additionally, C-H stretching vibrations from the aromatic indole ring and the aliphatic parts of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. nih.gov

Table 4: Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Type of Vibration
N-H (amine and indole) 3300-3500 Stretching
C=O (ester) 1730-1740 Stretching
C-O (ester) 1150-1250 Stretching
Aromatic C-H 3000-3100 Stretching

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. nist.gov This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state.

Computational and Theoretical Studies

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine a molecule's preferred three-dimensional shape and the distribution of its electrons.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. mdpi.com It is valued for its balance of accuracy and computational cost, making it effective for describing the structural and spectral properties of complex chemical and biological molecules. nih.gov DFT calculations are used to find the lowest energy arrangement of atoms in a molecule, a process known as geometry optimization. youtube.com This process iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is located, confirmed by the absence of imaginary vibrational frequencies. nih.gov

The accuracy of DFT is highly dependent on the chosen functional and basis set. mdpi.com Common hybrid functionals like B3LYP are frequently employed, which combine exact exchange with gradient-corrected density functional approximations to calculate correlation energies from electron densities. nih.gov For instance, studies on the interaction between a t-butyl cation and a tryptophan surrogate utilized the M06 functional with a cc-pVTZ basis set to optimize geometries and calculate binding energies. nih.gov These calculations provide critical molecular-level descriptors, including molecular orbital energies, atomic charge distributions, and dipole moments, which are essential for analyzing molecular stability and reactivity. mdpi.com

The three-dimensional structure of tert-butyl tryptophanate is defined by its bond lengths, bond angles, and dihedral (torsional) angles. The bulky tert-butyl group exerts significant steric influence, playing a dominant role in the molecule's conformational preferences. In molecules with adjacent tert-butyl groups, steric stress can lead to notable deformations, such as the opening of bond angles and torsional displacements to relieve strain. umich.edu For example, in di-tert-butylmethane, the central C-C-C bond angle opens up to 125-128° to accommodate the two bulky groups. umich.edu

Mechanistic Investigations via Computational Chemistry

Computational chemistry is instrumental in mapping the intricate details of chemical reactions. It allows for the exploration of reaction pathways, the characterization of short-lived intermediates, and the identification of high-energy transition states that govern reaction rates. arxiv.org

By modeling the potential energy surface of a reaction, computational methods can identify the most likely pathway connecting reactants to products. arxiv.org This involves locating and characterizing transition state (TS) structures, which represent the energy maxima along the reaction coordinate. arxiv.org Computational modeling of the alkylation reaction in the enzyme tryptophan synthase, for example, has revealed a concerted pathway that bypasses an unstable intermediate. nih.gov

In the context of interactions involving the tert-butyl group and tryptophan's indole (B1671886) ring, DFT calculations have been used to identify transition states connecting different isomers of their π-complexes. For example, a transition state for the movement of a t-butyl cation between two different positions on the indole ring (the π3a → π7a T.S.) has been located and its binding energy calculated, providing insight into the dynamics of the interaction. nih.gov Such studies are crucial for understanding how these non-covalent complexes form and interconvert.

Tryptophan is susceptible to oxidation, which can lead to the formation of radical cations. These reactive species can undergo subsequent fragmentation, leading to novel chemical degradation pathways. nih.gov Computational studies, particularly using DFT, have been employed to investigate the fragmentation mechanisms of tryptophan-based radical cations. niu.edunih.gov

Two primary types of tryptophan side-chain radicals have been studied: the π-radical cation and the N-indolyl radical. niu.edu The fragmentation of the N-indolyl radical cation has been shown through DFT calculations and gas-phase experiments to produce a main fragment ion at m/z 131. nih.gov Further research has demonstrated that the photo-induced formation of tryptophan radical cations can lead to Cα-Cβ bond fragmentation of the amino acid side chain. nih.gov This cleavage results in the conversion of the tryptophan residue into other products, a process that can be modeled computationally to understand the underlying electronic rearrangements.

Interactions with Cationic Species and π-Complexation Studies

The indole side chain of tryptophan is an aromatic system rich in π-electrons, making it capable of engaging in non-covalent interactions with positively charged species. nih.govcambridge.org These cation-π interactions are significant in biological systems for molecular recognition and stabilization. acs.org

Computational studies have been performed to quantify the stabilization energy afforded by this carbocation-π complexation. nih.gov Using 3-ethylindole as a surrogate for the tryptophan side chain, its interaction with the tert-butyl cation has been extensively modeled. acs.org DFT calculations at the M06/cc-pVTZ level show that the t-butyl cation forms stable π-complexes with the indole ring at various positions. nih.gov The optimized equilibrium π-complex at the C3a position of 3-ethylindole was found to have a strong binding energy of -23.2 kcal/mol. nih.gov

This stabilization is significantly greater than that observed for the complex between the t-butyl cation and benzene (B151609) (-13.6 kcal/mol), which can be attributed to two main factors. acs.org First, the indole ring is a better π-electron donor than benzene. acs.org Analysis of Natural Atomic Orbitals (NAO) confirms a greater net π-electron donation from the indole system to the cation. nih.govacs.org Second, the geometry of the complexes allows for favorable C-H−π interactions between the hydrogen atoms on the methyl groups of the t-butyl cation and the π-system of the indole's pyrrole (B145914) and benzene rings. acs.org

Complex M06/cc-pVTZ Binding Energy (kcal/mol)
t-Butyl Cation with Indole
π Complex at C3a -22.0
t-Butyl Cation with 3-Ethylindole
π Complex at C3a -23.2
π Complex at C7a -22.6

This table presents the binding energies for optimized π-complexes calculated at the M06/cc-pVTZ level of theory, as reported in studies using indole and 3-ethylindole as a surrogate for tryptophan. Data sourced from ACS Omega. nih.govacs.org

Predictive Modeling in Chemical Synthesis and Characterization

Computational tools are increasingly vital for predicting the outcomes of chemical processes and for elucidating molecular structures from complex analytical data.

In mass spectrometry, understanding the fragmentation of a molecule is key to determining its structure. The fragmentation of tryptophan and its derivatives can involve simple bond cleavages as well as complex rearrangements. researchgate.net Common fragmentation pathways for tryptophan-derived metabolites include N–Cα bond dissociation, which can produce a characteristic fragment ion with a spiro[cyclopropane-indolium] backbone. researchgate.netrsc.orgnih.gov Another primary pathway is the loss of ammonia (B1221849) from protonated tryptophan. researchgate.net

Predicting these complex fragmentation patterns is a significant computational challenge. The Universal Fragmentation Model (UFM) represents a modern approach to this problem. chemrxiv.orgresearchgate.net The UFM is based on gas-phase ion chemistry and is designed to predict high-quality fragmentation pathways, including the structures and energetics of the fragments, for general molecules. chemrxiv.orgresearchgate.netchemrxiv.org Such models can interpret fragmentation chemistries that are dominated by complex rearrangements, which is often the case even for relatively simple molecules. chemrxiv.org By automating the generation of reaction mechanisms, models like the UFM are crucial for processing the large datasets generated in modern "omics" fields and for the structural elucidation of unknown compounds. chemrxiv.org

The elucidation of chemical structures from spectroscopic data like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is a foundational task in chemistry. rsc.orgfrontiersin.org Machine learning (ML) has emerged as a powerful tool to automate and accelerate this process. frontiersin.org Various ML architectures are being developed to tackle this challenge.

Transformer-based models, for instance, can directly predict a molecular structure from 1D NMR (¹H and ¹³C) spectra. nih.gov These models can be pretrained on related tasks, such as converting a list of substructures into a full molecular structure, to improve their accuracy. nih.gov Another approach involves using Convolutional Neural Networks (CNNs) to analyze 2D NMR spectral images (e.g., HSQC and HMBC) to reliably detect the presence or absence of specific substructures within a molecule. arxiv.org More integrated models use attention-based mechanisms to combine information from multiple analytical sources, including ¹H-NMR, IR, and MS spectra, to predict the final chemical structure. digitellinc.com

These ML approaches offer a significant advantage over manual interpretation, although challenges remain, particularly in accurately accounting for stereochemical and conformational effects which can subtly influence spectroscopic data. frontiersin.org The ultimate goal is the development of fully automated ML methods that can predict spectroscopic data with high accuracy and correlate it with experimental results in real-time to solve complex structural problems. frontiersin.org

Future Directions and Emerging Research Avenues

Development of Novel Protecting/Deprotecting Strategies

The tert-butyl group is a widely used protecting group for the carboxylic acid functionality of amino acids due to its stability under various conditions. However, its removal often requires harsh acidic conditions, which can lead to undesirable side reactions, particularly the tert-butylation of the electron-rich indole (B1671886) ring of tryptophan. researchgate.netnih.gov Research has shown that the rate and specificity of this side reaction are highly dependent on the cleaving reagents and the peptide sequence. researchgate.net

Future research is anticipated to focus on developing milder and more selective deprotection methods. Strategies may include:

Catalytic Cleavage: The use of novel Lewis or Brønsted acid catalysts that can operate under non-harsh conditions. For instance, systems like tris-4-bromophenylamminium radical cation (magic blue) combined with triethylsilane have shown efficacy in the catalytic de-tert-butylation of various functional groups and could be adapted for amino acid esters. nih.gov

Enzymatic Deprotection: The discovery or engineering of enzymes capable of selectively hydrolyzing the tert-butyl ester bond would represent a significant leap towards green and highly specific deprotection, avoiding damage to sensitive functional groups elsewhere in a complex molecule.

Photocleavable Systems: Designing tert-butyl tryptophanate analogues that incorporate a photolabile group, allowing for deprotection with light, would offer exceptional spatial and temporal control over the unmasking of the carboxylic acid.

Conversely, the development of more efficient and selective methods for the initial protection (esterification) is also a key research avenue. While traditional methods exist, new catalytic approaches using reagents like bis(trifluoromethanesulfonyl)imide in tert-butyl acetate (B1210297) could provide faster and higher-yielding syntheses of tert-butyl esters directly from the free amino acid. organic-chemistry.org

Exploration of New Derivatization Reactions at the Indole Core

The indole nucleus of tryptophan is a critical determinant of its chemical and biological properties. Developing methods to selectively functionalize this core while the amino acid backbone is protected as a tert-butyl ester is a significant goal for creating novel amino acid building blocks. Selective derivatization of the indole ring, particularly at the C7 position, has been a challenge in tryptophan and tryptamine (B22526) derivatives. acs.org

A promising strategy that opens future avenues is the iridium-catalyzed C-H borylation. Researchers have developed a one-pot C2/C7-diboronation followed by a selective C2-protodeboronation sequence, providing efficient access to C7-boroindoles. acs.org This C7-borylated this compound can then serve as a versatile intermediate for a wide range of cross-coupling reactions to introduce new substituents.

Emerging research will likely expand on this concept by:

Targeting Other Positions: Developing new directing groups and catalytic systems to achieve selective C-H functionalization at other challenging positions of the indole ring (C4, C5, C6).

Expanding the Reaction Scope: Moving beyond borylation to direct C-H activation for arylation, amination, and alkylation reactions, thus broadening the diversity of accessible tryptophan analogues.

Late-Stage Functionalization: Applying these derivatization strategies to this compound residues already incorporated within a peptide sequence, allowing for the late-stage modification of complex biomolecules.

Derivatization StrategyTarget PositionPotential Follow-up ReactionsReference
Iridium-Catalyzed C-H BorylationC7 (and C2)Suzuki, Chan-Lam, and other cross-coupling reactions acs.org
Directed C-H ActivationC4, C5, C6Arylation, Alkylation, AminationFuture Work
Friedel-Crafts AlkylationVariousIntroduction of alkyl groups (e.g., tert-butyl) researchgate.netnih.gov

Catalytic Applications in Asymmetric Synthesis

Tryptophan and its derivatives have been utilized as organocatalysts in various asymmetric transformations. The unique structural and electronic properties of the indole ring can play a crucial role in the stereochemical outcome of a reaction. The tert-butyl ester functionality in this compound can modulate the catalyst's solubility, steric profile, and electronic nature, potentially enhancing its performance.

Future research in this area is poised to explore several directions:

Novel Organocatalysts: Systematically modifying the structure of this compound—for example, through the indole derivatization methods described above—to create a library of new chiral organocatalysts for reactions like asymmetric aldol, Michael, and Mannich reactions. researchgate.net

Chiral Ligands for Metal Catalysis: Using this compound as a chiral scaffold to synthesize novel ligands for transition-metal-catalyzed asymmetric reactions, such as hydrogenation or C-C bond formation. nih.gov

Catalytic Peptides: Incorporating this compound into short, synthetically accessible peptides designed to catalyze specific enantioselective reactions. The tert-butyl group can enhance solubility in organic solvents and influence the peptide's secondary structure and, consequently, its catalytic activity.

Catalysis TypeRole of Tryptophan DerivativePotential Reactions
OrganocatalysisChiral catalystAsymmetric Aldol, Michael, Mannich reactions
Metal CatalysisChiral ligand precursorAsymmetric Hydrogenation, Cross-Coupling
Peptide CatalysisKey structural/catalytic residueEnantioselective Acyl Transfer, Epoxidation

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of peptides and complex organic molecules is increasingly moving from traditional batch processes to continuous flow and automated platforms. vapourtec.com These technologies offer superior control over reaction parameters, enhanced safety, and the potential for high-throughput synthesis and optimization. vapourtec.comamidetech.com

This compound, as a protected amino acid, is an ideal building block for integration into such systems, particularly for Automated Fast-Flow Peptide Synthesis (AFPS). amidetech.comchemrxiv.org The stability of the tert-butyl ester under the coupling conditions used in Solid-Phase Peptide Synthesis (SPPS) makes it compatible with the repeated cycles of deprotection and coupling inherent in these automated processes.

Future directions will focus on:

Optimizing Protocols: Developing optimized AFPS protocols that leverage this compound and other protected amino acids to enable the routine, high-fidelity synthesis of long peptide chains and even small proteins in hours rather than days. amidetech.comchemrxiv.org

Real-Time Analytics: Integrating in-line spectroscopic monitoring (e.g., IR, Raman, NMR) into flow reactors to allow for real-time analysis and optimization of reactions involving this compound, such as coupling efficiencies and deprotection kinetics.

Machine Learning Integration: Coupling automated flow synthesis platforms with machine learning algorithms. These algorithms can use real-time data to autonomously explore reaction conditions (e.g., temperature, flow rate, reagent concentration) to rapidly identify the optimal parameters for synthesizing complex molecules derived from this compound.

Advanced Computational Simulations for Complex Reactivity Prediction

Computational chemistry provides powerful tools for understanding and predicting chemical reactivity, thereby guiding experimental design and accelerating discovery. nih.gov For a molecule like this compound, computational simulations can offer profound insights into its behavior in complex chemical environments.

A key area of investigation is the non-covalent interactions involving the indole ring, such as carbocation-π interactions, which are crucial for stabilizing reactive intermediates in biochemical reactions. researchgate.net Computational studies have been used to model the interaction between the t-butyl cation and 3-ethylindole (as a proxy for the tryptophan side chain), providing estimates of the stabilization energy. researchgate.net

Future computational research will likely involve:

Predicting Site-Selectivity: Using quantum mechanics (QM) methods, such as Density Functional Theory (DFT), to predict the most likely sites for derivatization on the indole ring under various catalytic conditions, complementing the experimental work described in section 7.2.

Modeling Catalytic Cycles: Simulating entire catalytic cycles for asymmetric reactions where this compound acts as a catalyst or ligand. This can elucidate the origin of enantioselectivity and help in the rational design of more efficient catalysts.

Simulating Flow Dynamics: Employing computational fluid dynamics (CFD) combined with reaction kinetics to model and optimize the performance of flow reactors for processes involving this compound, ensuring efficient mixing and heat transfer.

Developing Predictive Machine Learning Models: Training machine learning models on large datasets from both computational simulations and experimental results to predict reaction outcomes, catalyst performance, and potential side reactions with high speed and accuracy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl tryptophanate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves protecting the tryptophan amino group with a tert-butyloxycarbonyl (Boc) group via carbamate formation. Key variables include solvent polarity (e.g., dichloromethane vs. THF), temperature (0–25°C), and catalysts like DMAP . Yield optimization requires monitoring via TLC or HPLC, with purification via column chromatography (silica gel, hexane/ethyl acetate gradients). Evidence from analogous tert-butyl carbamate syntheses highlights the importance of anhydrous conditions to prevent Boc-deprotection .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • NMR : 1^1H NMR resolves tert-butyl protons as a singlet at ~1.4 ppm, while indole protons (tryptophan) appear between 6.5–7.7 ppm. 13^{13}C NMR confirms carbamate carbonyl signals at ~155 ppm .
  • FT-IR : Carbamate C=O stretches occur at ~1700 cm1^{-1}; NH stretches (if deprotected) at ~3300 cm1^{-1} .
  • MS : ESI-MS in positive ion mode detects [M+H]+^+, with fragmentation patterns confirming Boc-group retention .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

  • Methodological Answer : Stability is pH- and temperature-dependent. Store at –20°C in anhydrous solvents (e.g., DMSO or DMF) to prevent hydrolysis. Monitor degradation via HPLC: look for peaks corresponding to tryptophan (retention time shifts) or tert-butanol byproducts. Analogous studies on tert-butyl hydroperoxide recommend avoiding light and metal contamination to suppress radical-driven decomposition .

Advanced Research Questions

Q. How do computational models (e.g., DFT) predict the conformational stability of this compound in solution, and how do these compare with experimental data?

  • Methodological Answer : DFT calculations (B3LYP/6-31G* level) model tert-butyl group orientation (axial vs. equatorial) in carbamates. Explicit solvent molecules (e.g., water) must be included to match experimental NMR data, as solvent polarity stabilizes equatorial conformers. Dynamic NMR at low temperatures (–40°C) can capture conformational exchange rates, validating computational predictions .

Q. What strategies resolve contradictory data on this compound’s solubility in polar vs. nonpolar solvents?

  • Methodological Answer : Contradictions arise from incomplete solvent parameterization. Use the Hansen Solubility Parameters (HSPs): tert-butyl groups enhance nonpolar interactions (δd_d), while carbamates contribute polar (δp_p) and H-bonding (δh_h) terms. Experimental validation via turbidimetry (cloud-point measurements) in solvent blends (e.g., ethanol/water) quantifies solubility limits. Cross-reference with COSMO-RS simulations for predictive accuracy .

Q. How does this compound interact with biological systems (e.g., enzyme active sites), and what are the implications for chiral selectivity?

  • Methodological Answer : Molecular docking (AutoDock Vina) models interactions using tryptophanase or tryptophan hydroxylase crystal structures. Key variables:

  • Steric effects : tert-butyl group may block binding in smaller active sites.
  • Chiral recognition : Compare L/D-tryptophanate enantiomers via circular dichroism (CD) or chiral HPLC (Chiralpak columns). In vitro assays (e.g., enzyme inhibition kinetics) quantify selectivity ratios .

Q. What experimental designs mitigate batch-to-batch variability in this compound synthesis for reproducible bioassays?

  • Methodological Answer :

  • Quality Control : Require MS (>95% purity) and HPLC (retention time consistency) for each batch. Quantify residual salts (e.g., TFA) via ion chromatography .
  • Standardization : Use identical reagents (same supplier, lot number) and reaction scales. Document deviations in temperature/pH during workup.
  • Bioassay Validation : Include internal controls (e.g., a reference inhibitor) to normalize inter-batch variability .

Data Contradiction & Mechanistic Analysis

Q. How should researchers address discrepancies in reported catalytic efficiencies of this compound in peptide coupling reactions?

  • Methodological Answer : Discrepancies often stem from activation methods (e.g., HOBt vs. HOAt) or coupling agents (EDCI vs. DCC). Systematically test variables:

  • Kinetic Profiling : Monitor reaction progress via 19^{19}F NMR (if using fluorinated substrates).
  • Side-Reaction Tracking : Identify racemization or tert-butyl cleavage by LC-MS/MS.
  • Statistical Analysis : Apply ANOVA to compare yields across ≥3 independent trials .

Q. What mechanistic insights explain this compound’s role in Fenton-like oxidation processes?

  • Methodological Answer : In Fe(II)/H2_2O2_2 systems, tert-butyl groups may scavenge hydroxyl radicals (•OH), altering degradation pathways. Use radical trapping agents (e.g., TEMPO) with ESR spectroscopy to identify intermediates. Compare this compound’s reactivity with unprotected tryptophan in MTBE oxidation models .

Tables for Quick Reference

Parameter Optimal Conditions Key References
Synthesis Yield70–85% (DMAP, DCM, 0°C)
HPLC Purity Threshold>95% (C18 column, 0.1% TFA/ACN gradient)
Conformational StabilityEquatorial favored in polar solvents
Storage Stability–20°C in anhydrous DMSO, dark conditions

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.